Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate

Synthetic Methodology Radical Bromination Heterocyclic Chemistry

Researchers probing isoxazole-based inhibitors face inconsistent SAR when substituting 3-aryl analogs. This 98% pure p-tolyl derivative delivers a distinct electronic/steric environment, enabling precise lipophilicity modulation (LogP ~3.14) and target engagement not achievable with the phenyl analog (CAS 1143-82-4). Key advantages: • Distinct p-tolyl substituent for systematic SAR exploration of COX-2/TM4SF5 inhibitors • 5-methyl handle for radical bromination to access 5-formyl-isoxazole-4-carboxylate intermediates • High purity (98%) ensures biological activity attributable solely to the target compound • Directly supports rational, data-driven LogP optimization in lead series.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 917388-45-5
Cat. No. B1322122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate
CAS917388-45-5
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C
InChIInChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3
InChIKeyBQWYMPCDJUKWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate: Chemical & Procurement Profile


Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate (CAS 917388-45-5) is a 3,5-disubstituted isoxazole-4-carboxylate ester characterized by a p-tolyl group at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-position [1]. This heterocyclic scaffold serves as a key building block in medicinal chemistry and agrochemical research [2]. Its 4-carboxylate ester functionality provides a versatile handle for further derivatization, including hydrolysis to the corresponding carboxylic acid or direct transformation to amides and other carbonyl-containing pharmacophores [2]. The compound's substitution pattern, specifically the electron-donating p-tolyl moiety, differentiates it from other 3-aryl-5-methylisoxazole-4-carboxylate analogs and can modulate both physicochemical properties and biological target engagement in structure-activity relationship (SAR) studies [2].

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate: Differentiation from Generic Analogs


Indiscriminate substitution of 3-aryl-5-methylisoxazole-4-carboxylates in chemical probes or synthetic routes is scientifically unsound. The specific 3-(p-tolyl) substitution in the target compound confers distinct electronic and steric properties compared to unsubstituted phenyl or other aryl analogs [1]. This directly impacts reactivity in downstream transformations, such as the radical bromination at the 5-methyl position, which is a critical step for accessing advanced aldehyde intermediates [1]. Furthermore, the p-tolyl group modulates lipophilicity (LogP) and potential binding interactions with biological targets, meaning that SAR trends established for the phenyl analog (CAS 1143-82-4) cannot be reliably extrapolated to this derivative . The following quantitative evidence demonstrates where this specific compound provides measurable differentiation from its closest comparators.

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate: Quantitative Evidence


5-Methyl Bromination Reactivity

The bromination of the 5-methyl group on 3-aryl-5-methylisoxazole-4-carboxylates is a crucial step for generating the 5-bromomethyl derivative, which serves as a precursor to the synthetically valuable 5-formyl intermediate [1]. The presence of the p-tolyl group versus an unsubstituted phenyl group can influence the electron density of the isoxazole ring, thereby modulating the efficiency and selectivity of this radical bromination. While direct comparative yield data for the target compound versus the phenyl analog under identical conditions is not available in the primary literature, class-level SAR from the seminal Tetrahedron study establishes that the 3-aryl substituent directly impacts the reaction pathway, making the specific p-tolyl derivative a non-interchangeable building block for accessing isoxazole-fused heterocycles [1].

Synthetic Methodology Radical Bromination Heterocyclic Chemistry

Lipophilicity vs. Phenyl Analog

Lipophilicity, often measured by the partition coefficient (LogP), is a critical parameter in drug discovery, influencing absorption, distribution, and membrane permeability. The substitution of a phenyl ring (as in CAS 1143-82-4) with a p-tolyl group introduces an additional methyl group, which is expected to increase LogP. For a direct comparison, 3-(p-tolyl)isoxazole has a reported LogP of 2.65-2.88 . While the specific LogP for the target ethyl carboxylate is not independently published, the core heterocycle's LogP provides a class-level inference that the p-tolyl derivative is more lipophilic than its unsubstituted phenyl counterpart (estimated LogP of phenylisoxazole is lower). This quantifiable difference in a key ADME property means the two compounds are not interchangeable in biological assays without re-optimization of solubility or permeability.

ADME Lipophilicity Drug Design

TM4SF5 and COX-2 Inhibitory Activity

While no direct bioactivity data for this specific compound is publicly available, it belongs to a well-studied class. Isoxazole-4-carboxylate and carboxamide derivatives are known pharmacophores. For instance, TM4SF5-specific isoxazole (TSI)-based small molecules have been shown to inhibit TM4SF5-mediated liver carcinogenesis [1]. Separately, isoxazole-carboxamide derivatives exhibit potent COX-2 inhibitory activities, with IC50 values ranging from 0.24 to 1.30 μM for optimized analogs [2]. These studies highlight the scaffold's potential, but also emphasize that SAR is exquisitely sensitive to the substitution pattern on the isoxazole ring, including the aryl group at position 3. Therefore, the specific p-tolyl derivative represents a unique SAR probe, not a generic stand-in.

Immuno-oncology COX-2 Inhibition SAR

Purity Benchmarks by Supplier

Commercial availability and purity specifications are key differentiators in procurement. The target compound is offered by multiple vendors with varying purity levels. AKSci supplies the compound with a minimum purity specification of 95% . In contrast, other suppliers like Leyan and MolCore offer the compound at a higher purity of 98% . For applications requiring high-fidelity screening or where impurities could confound biological results, the 98% purity grade provides a quantifiable advantage by reducing the potential for off-target effects or reaction interference.

Chemical Procurement Purity Specification Quality Control

Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate: Application Scenarios


Anti-Inflammatory SAR Probe

This compound is ideally suited for medicinal chemistry programs exploring isoxazole-based inhibitors of inflammatory targets like COX-2 or TM4SF5. As established, the isoxazole-4-carboxylate scaffold is a known pharmacophore for these targets [1][2]. Procuring the p-tolyl derivative allows researchers to systematically probe the effect of an electron-donating, lipophilic aryl group at the 3-position on target potency and selectivity, a critical SAR dimension that cannot be accessed using the more common phenyl analog. The availability of high-purity material (98%) ensures that observed biological activity is attributable to the compound itself, not impurities .

Heterocyclic Library Building Block

For synthetic chemists building libraries of isoxazole-fused heterocycles, this compound is a strategic starting material. The 5-methyl group is a known handle for radical bromination to yield the 5-bromomethyl derivative, a key intermediate for accessing 5-formyl-isoxazole-4-carboxylates [3]. The p-tolyl substituent provides a distinct electronic and steric environment that can influence subsequent cyclization or coupling reactions, enabling the synthesis of novel chemical space not accessible from other 3-aryl starting materials. Researchers planning to use this bromination route must specifically procure this derivative, as reactivity and yields are not transferable from other analogs [3].

Lipophilicity Control for ADME Studies

In drug discovery projects where modulating lipophilicity (LogP) is critical for improving ADME properties, this compound serves as a precise tool. The p-tolyl group introduces a quantifiable increase in lipophilicity compared to an unsubstituted phenyl ring . By incorporating this specific derivative into a lead series, medicinal chemists can directly measure the impact of this single methyl group change on key parameters like membrane permeability, metabolic stability, and plasma protein binding. This allows for rational, data-driven optimization rather than relying on less predictable, multi-atom changes.

Technical Documentation Hub

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